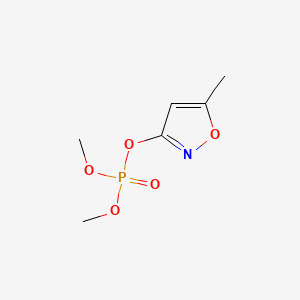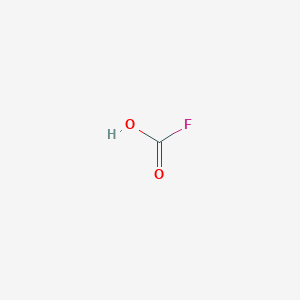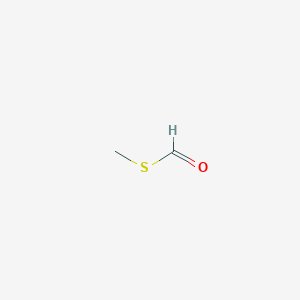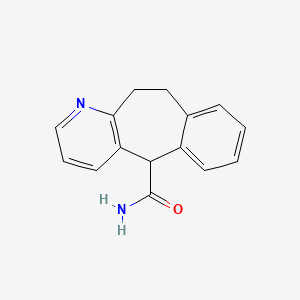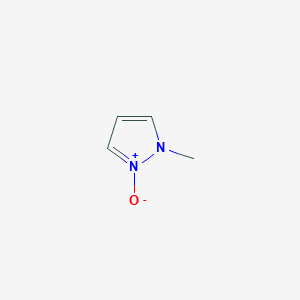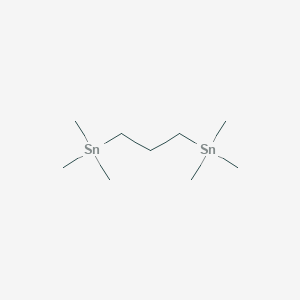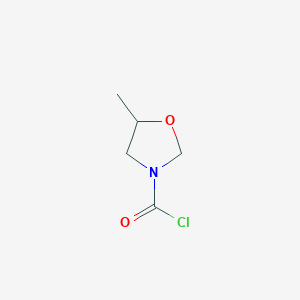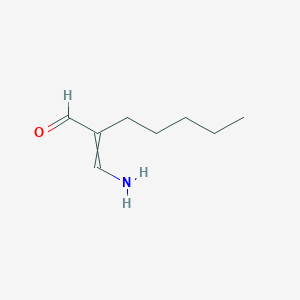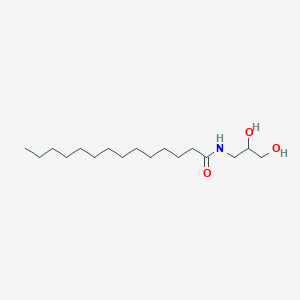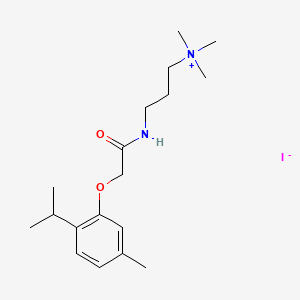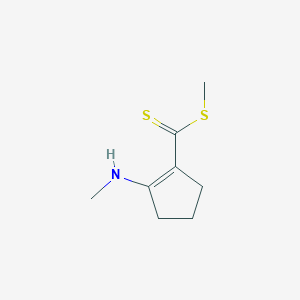![molecular formula C18H20N2O2Sn B14677972 [N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV) CAS No. 31728-02-6](/img/structure/B14677972.png)
[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) is a coordination compound where the tin(IV) center is bonded to two methyl groups and a tetradentate Schiff base ligand derived from salicylaldehyde and ethylenediamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) typically involves the reaction of dimethyltin dichloride with the Schiff base ligand, N,N’-ethylenebis(salicylideneimine), in an appropriate solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete formation of the complex .
Industrial Production Methods
While specific industrial production methods for [N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) can undergo various chemical reactions, including:
Oxidation: The tin(IV) center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, although this is less common.
Substitution: The methyl groups or the Schiff base ligand can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of ligands such as phosphines or amines .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state tin complexes, while substitution reactions can produce a variety of tin-ligand complexes .
Applications De Recherche Scientifique
[N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of [N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) involves its ability to coordinate with various substrates through its tin center and Schiff base ligand. This coordination can influence the reactivity and stability of the compound, making it effective in catalysis and other applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(salicylidene)ethylenediiminocobalt(II): Similar coordination environment but with cobalt instead of tin.
N,N’-Ethylenebis(salicylideneiminato)oxovanadium(IV): Contains vanadium and exhibits different reactivity and applications.
N,N’-Ethylenebis(salicylideneiminato)uranium(IV): Uranium-based complex with distinct chemical properties.
Uniqueness
[N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) is unique due to its tin(IV) center, which imparts specific reactivity and stability characteristics. Its ability to form stable complexes with a variety of ligands makes it versatile for different applications, distinguishing it from similar compounds with other metal centers .
Propriétés
Numéro CAS |
31728-02-6 |
|---|---|
Formule moléculaire |
C18H20N2O2Sn |
Poids moléculaire |
415.1 g/mol |
Nom IUPAC |
3,3-dimethyl-2,4-dioxa-12,15-diaza-3-stannatricyclo[15.4.0.05,10]henicosa-1(21),5,7,9,11,15,17,19-octaene |
InChI |
InChI=1S/C16H16N2O2.2CH3.Sn/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;;;/h1-8,11-12,19-20H,9-10H2;2*1H3;/q;;;+2/p-2 |
Clé InChI |
CBNVOQFUZAARJV-UHFFFAOYSA-L |
SMILES canonique |
C[Sn]1(OC2=CC=CC=C2C=NCCN=CC3=CC=CC=C3O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


